Cas no 1396884-12-0 (4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride)

4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride
- F6031-1834
- 4-(2-cyclopropyl-2-hydroxyethyl)-N-phenethylpiperazine-1-carboxamide hydrochloride
- AKOS026686488
- 1396884-12-0
- VU0529786-1
- 4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide;hydrochloride
-
- インチ: 1S/C18H27N3O2.ClH/c22-17(16-6-7-16)14-20-10-12-21(13-11-20)18(23)19-9-8-15-4-2-1-3-5-15;/h1-5,16-17,22H,6-14H2,(H,19,23);1H
- InChIKey: GPXUXHHPVOJJMA-UHFFFAOYSA-N
- SMILES: Cl.OC(CN1CCN(C(NCCC2C=CC=CC=2)=O)CC1)C1CC1
計算された属性
- 精确分子量: 353.1870048g/mol
- 同位素质量: 353.1870048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 373
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6031-1834-25mg |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6031-1834-2mg |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6031-1834-15mg |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6031-1834-30mg |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6031-1834-20mg |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6031-1834-50mg |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6031-1834-10mg |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6031-1834-2μmol |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6031-1834-75mg |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6031-1834-10μmol |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride |
1396884-12-0 | 10μmol |
$69.0 | 2023-09-09 |
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochlorideに関する追加情報
Comprehensive Overview of 4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride (CAS No. 1396884-12-0)
The compound 4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride (CAS No. 1396884-12-0) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including a piperazine core, a cyclopropyl group, and a phenylethyl moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, which aligns with current trends in targeted drug discovery and precision medicine.
In recent years, the demand for novel small-molecule compounds with tailored pharmacological properties has surged. This compound, with its hydroxyethyl and carboxamide functional groups, exemplifies the kind of molecular diversity that modern drug developers seek. Its hydrochloride salt form enhances solubility, a critical factor in bioavailability—a topic frequently searched by professionals in pharmacokinetics and formulation science. The inclusion of a cyclopropyl ring is also noteworthy, as this structural motif is often associated with improved metabolic stability, a hot topic in ADME (Absorption, Distribution, Metabolism, and Excretion) research.
The piperazine-1-carboxamide scaffold is a recurring theme in medicinal chemistry, appearing in numerous FDA-approved drugs. This has led to a surge in searches for "piperazine derivatives" and "carboxamide applications" across academic and industry databases. The compound’s N-(2-phenylethyl) substitution further diversifies its potential interactions with biological targets, such as G-protein-coupled receptors (GPCRs), which remain a focal point in drug discovery due to their therapeutic relevance in neurological and metabolic disorders.
From a synthetic chemistry perspective, the preparation of 4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride involves multi-step organic transformations, including amide coupling and cyclopropylation reactions. These processes are frequently explored in peer-reviewed journals and patents, reflecting the compound’s relevance in process chemistry and scale-up optimization. Researchers often search for "efficient synthesis of piperazine carboxamides" or "cyclopropyl group introduction methods," highlighting the practical challenges and innovations associated with such molecules.
Beyond its synthetic appeal, this compound’s potential biological activity is a subject of ongoing investigation. Preliminary studies suggest interactions with neurotransmitter systems, making it a candidate for research in central nervous system (CNS) disorders. This aligns with growing public interest in mental health therapeutics and neurodegenerative disease treatments, as evidenced by rising search volumes for terms like "new CNS drug candidates" and "piperazine-based neuroactive compounds."
In summary, 4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride (CAS No. 1396884-12-0) represents a compelling case study in modern drug development. Its structural complexity, combined with its potential pharmacological applications, positions it at the intersection of medicinal chemistry, biochemistry, and pharmaceutical sciences. As the scientific community continues to explore its properties, this compound is likely to remain a topic of interest in both academic and industrial research circles.
1396884-12-0 (4-(2-cyclopropyl-2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carboxamide hydrochloride) Related Products
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 1332295-35-8(Nav1.7-IN-2)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)




